B1577375 Microcin 7

Microcin 7

Cat. No.: B1577375
Attention: For research use only. Not for human or veterinary use.
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Description

Microcin 7 is a ribosomally synthesized antibacterial peptide produced and excreted by specific strains of E. coli . This reagent is characterized by its small size, high stability, and potent antimicrobial activity, making it a valuable tool for microbiological and biochemical research. Its amino acid composition includes Ala, Arg, Asx, Gly, Met, and Thr, and evidence suggests it may be a cyclic or end-blocked oligopeptide, as it does not react with ninhydrin and is resistant to carboxypeptidase degradation . Its mechanism of action is characterized as a 'Trojan horse' antimicrobial peptide. It is imported into susceptible bacterial cells, where its modified C-terminal moiety specifically targets aspartyl-adenylate, leading to the inhibition of protein synthesis . Nanomolar concentrations of this compound exhibit antimicrobial activity primarily against Gram-negative strains phylogenetically similar to E. coli , including Klebsiella , Salmonella , and Shigella . Beyond its direct bactericidal activity, research highlights this compound's significant potential as an antibacterial-immunomodulatory agent. Studies in animal models demonstrate that dietary supplementation with this compound can significantly improve growth performance, strengthen immune functions by modulating cytokine and immunoglobulin levels, enhance intestinal barrier integrity by upregulating tight junction proteins, and positively regulate cecal microbiota . These properties make it a compelling subject for research aimed at developing alternatives to conventional antibiotics in the post-antibiotic era, with applications in investigating host-pathogen interactions, gut microbiome dynamics, and inflammatory diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antibacterial

sequence

MRTGNAD

Origin of Product

United States

Biosynthesis and Maturation Pathway of Microcin 7

Genetic Determinants and Gene Cluster Organization (mccABCDE)

The genetic information required for Microcin (B1172335) 7 production is typically located on a plasmid, organized into a gene cluster. nih.govresearchgate.net

Plasmid-Encoded Genes for Microcin 7 Production

The core genetic determinants for this compound biosynthesis in E. coli are encoded by the mccABCDE gene cluster, which forms an operon. asm.orgresearchgate.net This operon is often found on a plasmid, such as the 43 kb single-copy pMcC7 plasmid. mdpi.com In addition to the mccABCDE operon, some strains also possess an independently transcribed mccF gene, which is involved in self-immunity. researchgate.netasm.org

Functional Roles of Biosynthetic Genes (mccA, mccB, mccD, mccE)

The genes within the mccABCDE operon encode the necessary components for the synthesis and modification of this compound. The functional roles of these genes are summarized in the table below:

GeneEncoded ProteinFunction
mccAMccAEncodes the heptapeptide (B1575542) precursor of this compound (MRTGNAN). It is one of the shortest known protein-encoding bacterial genes. nih.govasm.orgresearchgate.netasm.org
mccBMccBCatalyzes the ATP-dependent adenylation of the C-terminus of the MccA peptide, forming a phosphoramidate (B1195095) linkage to adenosine (B11128) monophosphate (AMP). embopress.orgasm.orgembopress.org
mccCMccCEncodes an efflux pump belonging to the major facilitator superfamily (MFS), responsible for the export of mature this compound from the producer cell. asm.orgresearchgate.netresearchgate.net
mccDMccDInvolved in the aminopropylation of the phosphoramidate group of the adenylated peptide. mdpi.comasm.orgasm.org Works in conjunction with MccE. asm.org
mccEMccEA bifunctional enzyme. The N-terminal domain assists MccD in aminopropylation. asm.org The C-terminal domain contributes to self-immunity by detoxifying processed McC through acetylation. nih.govasm.orgresearchgate.net

mccA is a very short gene, only 21 base pairs long, encoding the 7-amino-acid peptide precursor MRTGNAN. nih.govresearchgate.netasm.org MccB is a crucial enzyme that initiates the post-translational modification process. embopress.orgembopress.org MccC ensures that the mature antibiotic is transported out of the producing cell, preventing self-toxicity. asm.orgresearchgate.netresearchgate.net MccD and MccE are responsible for further modifications that enhance the bioactivity of this compound. mdpi.comasm.orgasm.org

Enzymatic Post-Translational Modifications of this compound Precursor

The MccA precursor peptide undergoes several enzymatic modifications to become mature, active this compound. embopress.org

MccB-Mediated Adenylation and Phosphoramidate Linkage

The initial and critical modification is catalyzed by MccB. This enzyme mediates the adenylation of the C-terminal asparagine residue of the MccA peptide. embopress.orgasm.org The reaction is ATP-dependent and results in the formation of a non-hydrolyzable N-P bond linking the C-terminus of the peptide to adenosine monophosphate (AMP). embopress.orgasm.org This process involves the conversion of the C-terminal Asn to an Asp amide, with the nitrogen forming the phosphoramidate bond. embopress.org MccB utilizes two molecules of ATP in a two-step reaction, ultimately generating a stable phosphoramidate-linked adenylate.

Aminopropylation and N-Formylation

Following adenylation by MccB, the peptide adenylate is further modified by the addition of an aminopropyl group to the phosphate (B84403) moiety. mdpi.comembopress.orgasm.org This modification is carried out by the joint activity of MccD and the N-terminal domain of MccE. asm.org The aminopropyl group is attached to the phosphoramidate via a phosphoamine bond, utilizing S-adenosylmethionine (SAM) as the donor. While the aminopropyl group is not strictly essential for this compound activity, its presence significantly increases the biological activity, potentially by enhancing affinity for its target enzyme. asm.org

Additionally, the N-terminal methionine residue of the MccA precursor is formylated. mdpi.comembopress.orgresearchgate.netresearchgate.net This N-formylation is important for the efficient processing of the precursor by MccB and contributes to the bioactivity of the mature microcin. asm.orgpnas.org

A summary of the post-translational modifications is presented in the table below:

ModificationEnzyme(s) InvolvedDescription
AdenylationMccBAttachment of AMP to the C-terminal Asn of MccA via a phosphoramidate (N-P) bond. embopress.orgasm.org
AminopropylationMccD, MccE (N-term)Addition of an aminopropyl group to the phosphate of the adenylated peptide, using SAM as donor. asm.org
N-FormylationNot explicitly stated in sources, but present on mature McC7. mdpi.comembopress.orgresearchgate.netresearchgate.netFormylation of the N-terminal methionine residue of MccA. mdpi.comembopress.orgresearchgate.netresearchgate.net

Regulation of this compound Biosynthesis

The expression of the mccABCDE operon is regulated and is often induced under specific conditions, such as nutrient deficiency or cellular stress. researchgate.net While the precise regulatory mechanisms can vary, the production of this compound is tightly controlled to ensure its synthesis when needed and to prevent self-toxicity in the producing cell. nih.govasm.orgresearchgate.net The mccF gene, transcribed independently, plays a role in self-immunity, further highlighting the regulatory mechanisms in place to manage this compound production and its potential effects on the host cell. researchgate.netasm.org Studies have also shown that the expression of mccA and mccD can be induced by the presence of other microorganisms. pnas.org

Mechanistic Investigations of Microcin 7 Cytotoxicity

Cellular Uptake and Translocation Mechanisms

Microcin (B1172335) 7 employs a sophisticated strategy to traverse the bacterial cell envelope, which is a significant barrier for many antimicrobial agents. microbiologyresearch.org Its uptake is an active process mediated by specific transport systems. asm.org

Outer Membrane Receptor Interactions (e.g., OmpF)

Entry of mature McC7 into Gram-negative bacteria typically begins with its passage through outer membrane porins. mdpi.com The outer membrane protein OmpF has been identified as a key receptor involved in the uptake of McC7 and other microcins. mdpi.com OmpF is a general diffusion channel for small hydrophilic molecules, and its involvement in McC7 uptake highlights how microcins can co-opt existing bacterial transport pathways. Studies have indicated that the N-terminal formylated methionine (f-Met) of McC7 is recognized by OmpF on the outer membrane of target bacterial cells. mdpi.com

Inner Membrane Transporter Systems (e.g., YejABEF)

Following passage through the outer membrane, McC7 is transported across the inner membrane by specific transporter systems. mdpi.com The ABC transporter YejABEF plays a crucial role in the inner membrane translocation of McC7 in E. coli. mdpi.comasm.org Research has shown that YejABEF recognizes the N-terminal f-Met of the McC7 peptide. mdpi.com Mutations in the yej genes interfere with McC7 uptake, indicating that YejABEF is the primary inner membrane transporter for McC7 in E. coli. asm.org The efficiency of YejABEF-mediated transport is influenced by the peptide length and the presence of the N-terminal f-MR sequence. mdpi.comasm.org

Data from studies on McC7 analogues with varied peptide lengths and sequences have provided insights into the substrate requirements for YejABEF-mediated uptake. For instance, a minimum peptide chain length of 6 amino acids and an N-terminal f-MR sequence were found to be necessary for transport. mdpi.comasm.org

McC7 Analogue FeatureEffect on YejABEF TransportReference
Minimum 6 AA peptide lengthRequired for transport mdpi.comasm.org
N-terminal f-MR sequenceRequired for transport mdpi.comasm.org
AA shorteningSignificantly reduced activity mdpi.com
N-terminal extension of MccADid not affect adenylation mdpi.com
Substitution at Arg2 with non-cationic AAsActivity retained, but reduced efficiency

"Trojan Horse" Strategy Elucidation

The cellular uptake mechanism of Microcin 7 exemplifies a "Trojan horse" strategy. embopress.orgsci-hub.se In this strategy, the microcin, initially in a relatively non-toxic form, utilizes existing bacterial uptake pathways meant for essential nutrients or other molecules to gain entry into the cell. sci-hub.se The peptide moiety of intact McC7 acts as a carrier, facilitating its recognition and transport across the bacterial membranes by systems like OmpF and YejABEF. mdpi.comasm.org Once inside the target cell, the microcin is processed to release the truly toxic component. embopress.orgsci-hub.se This deceptive entry mechanism allows McC7 to bypass the cell's natural defense mechanisms against external toxins. The N-formylated heptapeptide (B1575542) of McC7 essentially acts as a disguise to penetrate the target bacteria.

Intracellular Processing and Active Moiety Release

Upon successful translocation into the cytoplasm of the target bacterium, intact McC7 undergoes a series of enzymatic processing steps. mdpi.com This processing is essential for the activation of the microcin and the release of its cytotoxic component. embopress.orgasm.org

Deformylation and Peptidase Activity (e.g., PepA, PepB, PepN)

The initial step in McC7 processing is the removal of the formyl group from the N-terminal methionine residue. mdpi.com This deformylation is carried out by bacterial deformylases. mdpi.com Following deformylation, the peptide moiety of McC7 is degraded by intracellular peptidases. mdpi.comembopress.orgasm.org Studies have identified that any of the three broad-specificity aminopeptidases in E. coli—PepA, PepB, or PepN—can effectively cleave the peptide chain. mdpi.com The sequential action of deformylases and aminopeptidases leads to the removal of the N-terminal formyl group and the subsequent hydrolysis of peptide bonds. mdpi.com Specifically, the hydrolysis of the peptide bond between the sixth and seventh residues of the peptide is crucial for releasing the active moiety. mdpi.com Research indicates that deformylation is the rate-limiting step in McC7 processing in vitro.

Peptidase InvolvedRole in McC7 ProcessingReference
DeformylasesRemove N-terminal formyl group mdpi.com
PepADegrades peptide moiety mdpi.com
PepBDegrades peptide moiety mdpi.com
PepNDegrades peptide moiety mdpi.com

Generation of the Biologically Active Aspartyl-Adenylate Analog

The intracellular processing of McC7 results in the generation of the biologically active molecule. mdpi.comasm.org This active form is a nonhydrolyzable analog of aspartyl-adenylate. mdpi.comembopress.orgasm.orgasm.org Mature McC7 is composed of a heptapeptide linked to a modified adenosine (B11128) monophosphate. mdpi.comembopress.org The linkage between the aspartic acid of the heptapeptide and the modified adenosine monophosphate is an N-acyl phosphoramidite (B1245037) bond. mdpi.com The processing steps cleave the peptide portion, releasing the modified nucleotide structure. mdpi.com This processed form, the aspartyl-adenylate analog, is the "warhead" of McC7. embopress.orgrsc.org It is a potent inhibitor of aspartyl-tRNA synthetase (Asp-RS), an essential enzyme in protein synthesis. mdpi.comembopress.orgasm.orgasm.org By binding to Asp-RS, the analog prevents the formation of Asp-tRNAAsp, thereby halting translation and ultimately leading to bacterial growth inhibition and cell death. mdpi.comembopress.org The presence of an aminopropyl group on the phosphate (B84403) moiety of McC7 increases the efficiency of the processed form's interaction with its target enzyme. mdpi.comasm.org

Specific Molecular Target Identification and Inhibition Dynamics

Upon entering the target bacterium, the intact this compound molecule undergoes intracellular processing. mdpi.com This processing is crucial for activating the compound's inhibitory potential. The active form of McC7 then specifically targets aspartyl-tRNA synthetase (Asp-RS). mdpi.comresearchgate.net

Aspartyl-tRNA Synthetase (Asp-RS) Binding and Inactivation

The intact this compound is a heptapeptide conjugated to a modified adenosine monophosphate (AMP). mdpi.com Following transport into the cell, deformylase and peptidases cleave the N-terminal formyl group and the peptide moiety, releasing the mature, toxic component. mdpi.com This processed McC7 is a nonhydrolyzable analog of aspartyl adenosine monophosphate (aspartyl-AMP), which is a natural intermediate in the aminoacylation reaction catalyzed by Asp-RS. researchgate.netmdpi.com

Aspartyl-tRNA synthetase is an enzyme responsible for attaching aspartate to its cognate tRNA (tRNAAsp), a crucial step in protein synthesis. This process involves a two-step reaction where aspartate is first activated by ATP to form aspartyl-AMP, and then the aspartyl group is transferred to tRNAAsp. mdpi.com Processed McC7 mimics the structure of the aspartyl-AMP intermediate and binds tightly to the active site of Asp-RS. researchgate.netmdpi.com Because processed McC7 is a nonhydrolyzable analog, its binding to Asp-RS effectively traps the enzyme and prevents the formation of the natural aspartyl-AMP intermediate and the subsequent transfer of aspartate to tRNAAsp. researchgate.netmdpi.com This competitive inhibition of Asp-RS leads to a depletion of charged tRNAAsp within the cell. researchgate.net

Research findings highlight the potency of processed McC7 as an Asp-RS inhibitor. Studies involving E. coli cell extracts have demonstrated that processed McC7 strongly inhibits the tRNAAsp aminoacylation reaction. researchgate.net The detoxification of processed McC7 by the MccE acetyltransferase, which acetylates the alpha-amino group of the aminoacyl moiety, further supports the critical role of this specific interaction in McC7's toxicity. Acetylated processed McC7 is unable to inhibit Asp-RS.

Impact on Bacterial Protein Synthesis

The primary consequence of Asp-RS inhibition by processed this compound is the disruption of bacterial protein synthesis. csic.esmdpi.com With Asp-RS inactivated, the cell cannot produce sufficient amounts of aspartyl-tRNAAsp. researchgate.net Since charged tRNAs are essential for delivering amino acids to the ribosome during translation, the lack of aspartyl-tRNAAsp stalls the protein synthesis machinery. mdpi.com This leads to a rapid and effective inhibition of bacterial growth and ultimately cell death. csic.es

The inhibition of protein synthesis by McC7 occurs at the translation step. This unique mechanism, targeting a specific aminoacyl-tRNA synthetase, differentiates McC7 from many other antibiotics and contributes to its effectiveness. mdpi.comresearchgate.net The "Trojan horse" delivery system ensures that the inhibitory molecule reaches its intracellular target efficiently, overcoming potential barriers to entry. researchgate.net

Data from research studies illustrate the impact on bacterial protein synthesis. For instance, experiments measuring the tRNAAsp aminoacylation reaction in the presence of McC7 or its mutants provide direct evidence of the inhibition of this crucial step in protein synthesis.

Bacterial Resistance and Immunity Mechanisms to Microcin 7

Target Cell Resistance Mechanisms

Resistance in target cells can arise from genetic changes affecting how McC enters the cell or how it interacts with its ultimate target.

Genetic Mutations Affecting Microcin (B1172335) 7 Uptake Pathways

Microcin 7's entry into target cells relies on specific transport systems. Mutations in the genes encoding components of these pathways can lead to resistance by hindering or preventing McC uptake. For E. coli, the uptake of intact McC involves the outer membrane porin OmpF and the inner membrane ABC transporter YejABEF. Studies have shown that mutations in the yejABEF locus can confer resistance to McC, indicating that this transporter is essential for its uptake into the cytoplasm. Gene-targeted analysis in Enterobacteriaceae has revealed that mutations in genes involved in microcin uptake, such as ompF, are associated with resistance to various microcins, including McC. researchgate.net

Alterations in Intracellular Molecular Targets (e.g., aspS gene mutations)

The primary intracellular target of processed McC is aspartyl-tRNA synthetase (Asp-RS), encoded by the aspS gene. nih.gov Resistance can theoretically arise from mutations in the aspS gene that alter the enzyme's structure, reducing its affinity for the toxic McC moiety while retaining its essential function in binding aspartyl-adenylate. However, because Asp-RS is a vital enzyme, mutations that significantly impair its interaction with processed McC may also negatively impact its essential function, potentially leading to non-viable cells. While mutations in target genes are less frequent compared to uptake pathway mutations, a study identified a mutation in the aspS gene in a Klebsiella pneumoniae strain resistant to McC.

Role of General Stress Responses and Biofilm Formation in Acquired Resistance

General stress responses and the formation of biofilms can contribute to acquired resistance to antimicrobial agents, including microcins. Bacteria within biofilms are often more resistant to antibiotics than their planktonic counterparts due to various factors, including reduced growth rates, limited penetration of the antimicrobial agent, and the activation of stress responses. nih.gov Stress responses, mediated by factors like the alarmone (p)ppGpp and the general stress sigma factor σS, can lead to physiological changes that enhance survival under adverse conditions, potentially including exposure to microcins. While research specifically detailing the role of general stress responses and biofilm formation in acquired resistance specifically to this compound is less extensive in the provided context, these mechanisms are broadly recognized contributors to antimicrobial resistance in bacteria. researchgate.netnih.gov Genetic elements associated with stress responses and biofilm formation have been linked to microcin resistance in general. researchgate.net

Producer Strain Self-Immunity Mechanisms

Microcin-producing bacteria must possess mechanisms to protect themselves from the antimicrobial activity of their own compounds.

Efflux Pump Systems Mediating Export and Immunity

Efflux pumps play a significant role in the self-immunity of microcin-producing strains by actively transporting the microcin out of the cell, preventing it from reaching toxic intracellular concentrations. microbiologyresearch.orgmdpi.com For this compound, the MccC protein functions as an efflux pump responsible for its export. nih.govmicrobiologyresearch.org This export mechanism is crucial for immunity, as it keeps the intracellular concentration of McC below a lethal threshold. conicet.gov.ar Class I microcins, including McC, often utilize the same proteins for both export and immunity, with immunity being achieved primarily through efflux. microbiologyresearch.org

Comparative Analysis of Immunity Genes within the mcc Cluster

The genetic determinants for the production of and immunity to Microcin C7 (MccC7) are located on a plasmid-borne mcc gene cluster, typically spanning a 6.2-kb region in Escherichia coli. This cluster comprises six open reading frames: mccA, mccB, mccC, mccD, mccE, and mccF. While mccA through mccE are generally transcribed as an operon, mccF is located adjacent to mccE but is transcribed in the opposite direction, highlighting its distinct regulatory control.

Immunity to MccC7 in producing strains is primarily conferred by two genes within this cluster: mccE and mccF. These genes encode proteins that counteract the toxic effects of MccC7, which functions as a "Trojan horse" inhibitor of aspartyl-tRNA synthetase within target cells after being processed from its precursor form.

The mccE gene product, MccE, contributes to immunity by inactivating processed MccC7. Biochemical characterization has shown that MccE possesses acetyltransferase activity, specifically within its carboxyl-terminal domain, which serves as the immunity determinant. MccE catalyzes the acetyl-CoA-dependent acetylation of processed MccC7, rendering it inactive. This mechanism represents a direct enzymatic detoxification of the antibiotic.

The mccF gene encodes a protein that provides specific self-immunity to the producing cell. Unlike MccE's enzymatic inactivation, the precise mechanism by which MccF confers immunity is distinct, although both are essential for preventing self-toxicity from the produced microcin. The independent transcription of mccF suggests a potentially different regulatory response or requirement compared to the genes involved in MccC7 biosynthesis and modification (mccABCDE).

A comparative perspective with the highly similar Microcin C51 (mcc) gene cluster reveals that immunity to MccC51 is also mediated by mccC and mccE. This overlap in the involvement of mccE in immunity for both MccC7 and MccC51 underscores the conserved role of this acetyltransferase in detoxifying these related peptide-nucleotide antibiotics. The involvement of different genes (mccF in MccC7 vs. mccC in MccC51, alongside mccE) in conferring full immunity highlights potential variations in the specific mechanisms or targets of immunity among closely related microcins within the same class.

The comparative analysis of immunity genes within the mcc cluster, particularly focusing on mccE and mccF for MccC7, reveals a multi-faceted defense strategy involving enzymatic inactivation and other specific immunity mechanisms to protect the producing organism from its own antimicrobial compound.

Immunity GeneProtein ProductProposed Function in MccC7 Immunity
mccEMccEAcetyltransferase activity, inactivates processed MccC7
mccFMccFConfers specific self-immunity

Genetic Engineering and Synthetic Biology Approaches for Microcin 7 Research

Rational Design and Site-Directed Mutagenesis of Microcin (B1172335) 7 Precursors

Rational design and site-directed mutagenesis of the McC7 precursor peptide, encoded by the mccA gene, are crucial strategies for understanding and modifying its function asm.org. By systematically altering specific amino acid residues, researchers can investigate their roles in McC7's maturation, transport, processing, and target inhibition.

Mapping Amino Acid Residues Critical for Activity and Processing

Systematic mutational studies of the seven-amino-acid peptide moiety of McC7 have been instrumental in defining residues important for its biological activity and processing within target cells asm.org. For instance, comprehensive site-directed mutagenesis on the mccA gene, involving the replacement of codons for the second to seventh amino acids with those for 19 standard amino acids, has been conducted . This resulted in a large panel of mutants, allowing for the identification of residues critical for activity.

Research has indicated that the arginine at position 2 (R2) of the McC7 peptide may be important for recognition and uptake by the cell, while the alanine (B10760859) at position 6 (A6) appears to be responsible for processing . Mutations at these positions, such as R2Y, R2M, A6M, and A6F, have been shown to induce a loss of antimicrobial activity . However, the role of the first methionine residue of the MccA peptide cannot be studied using this method because it is essential for translation initiation mdpi.com. Additionally, the seventh codon of mccA cannot be mutated because the MccB enzyme, which adenylates the peptide, specifically recognizes peptides ending in asparagine mdpi.com.

Engineering for Enhanced Stability or Modified Spectrum

Genetic engineering, particularly site-directed mutagenesis, has been applied to design McC7 variants with enhanced stability, such as resistance to degradation by digestive enzymes like trypsin researchgate.net. Studies have shown that specific amino acid substitutions at position 2, such as R2A, R2T, and R2Q, can significantly enhance McC7's resistance to trypsin while maintaining substantial antimicrobial activity researchgate.net.

Furthermore, understanding the factors that determine target specificity, such as the terminal residue of the peptide, can be leveraged to develop microcin-based therapeutics with altered specificity researchgate.net. While natural McC7 targets aspartyl-tRNA synthetase (AspRS), synthetic analogs have been developed to target other aminoacyl-tRNA synthetases like glutamyl-tRNA synthetase (GluRS) and leucyl-tRNA synthetase (LeuRS) mdpi.comresearchgate.netmdpi.com.

Heterologous Expression Systems for Recombinant Microcin 7 Production

Heterologous expression systems are valuable tools for producing recombinant this compound, especially when genetic manipulation of the native host is challenging or for increasing production yields . Escherichia coli is a commonly used host for heterologous protein production due to its rapid growth, extensive genetic characterization, and the availability of versatile cloning and expression tools .

However, achieving high yields of bacteriocins like McC7 in heterologous systems can be challenging, and the optimal combination of expression vector and strain often needs empirical determination . The production of bacteriocins in heterologous hosts typically requires the expression of several genes, including the structural gene encoding the prepeptide (mccA), genes for immunity, specialized secretion machinery, and often genes for post-translational modifications .

While E. coli systems have been used for Microcin C production, research is also exploring alternative hosts like Bacillus subtilis for the heterologous expression of other microcins, such as Microcin J25 and Microcin Y, to avoid issues like endotoxin (B1171834) contamination associated with E. coli expression systems . Successful heterologous production in B. subtilis has been achieved through strategies like promoter optimization and host strain selection .

Synthetic Analog Development and Structure-Activity Relationship Studies

The development of synthetic analogs and structure-activity relationship (SAR) studies are crucial for designing this compound variants with improved properties and expanded targeting capabilities mdpi.comresearchgate.netmdpi.comchapman.edu. These approaches complement genetic engineering by allowing for the incorporation of non-proteinogenic amino acids or novel chemical modifications that may not be achievable through ribosomal synthesis.

Chemical Synthesis of this compound Variants

Total chemical synthesis provides a powerful route to obtain this compound analogs, including those with modifications or shortened peptide chains that may be difficult to produce biologically mdpi.comresearchgate.netmdpi.com. This method has been used to create McC7-like compounds with different amino acids at the seventh position, linked to adenosine (B11128) through a nonhydrolyzable sulfamate (B1201201) bond mdpi.comresearchgate.netmdpi.com. These synthetic analogs, even lacking the N-terminal formyl group, have shown activity and retained the mechanism of targeting aminoacyl-tRNA synthetases mdpi.commdpi.com.

Chemical synthesis also allows for the creation of analogs with altered peptide chain lengths. However, studies have shown that analogs with shorter peptide chains synthesized chemically exhibited weakened antibacterial activity, possibly due to reduced membrane penetration efficiency mdpi.com.

Evaluation of Analog Bioactivity and Target Specificity

Synthetic this compound analogs are rigorously evaluated for their bioactivity and target specificity to understand how structural modifications impact their function mdpi.comresearchgate.netmdpi.com. Evaluation typically involves determining the minimum inhibitory concentrations (MICs) against various bacterial strains researchgate.net.

Studies on synthetic McC7 analogs targeting different aminoacyl-tRNA synthetases have demonstrated that modifications, particularly at the seventh amino acid position, can alter the target specificity from AspRS to other synthetases like GluRS and LeuRS mdpi.comresearchgate.netmdpi.com. These analogs function similarly to wild-type McC7, utilizing a "Trojan horse" mechanism to enter the cell and inhibit translation mdpi.comresearchgate.net. The evaluation of these analogs confirms that the peptide part is crucial for cell uptake, while the modified nucleotide portion acts as the toxic warhead after intracellular processing asm.org.

Structure-activity relationship studies, whether through genetic manipulation or chemical synthesis, are vital for identifying key structural features responsible for McC7's potency, stability, and target interactions, guiding the design of improved antimicrobial agents chapman.eduresearchgate.net.

Ecological Role and Interbacterial Dynamics of Microcin 7

Competitive Interactions in Microbial Ecosystems

Microcins are involved in competitive and amensalistic interactions between bacteria . They function by inhibiting the growth of other bacteria that share the same ecological niche . This provides a competitive advantage to the microcin-producing strain asm.org. For instance, microcin-producing Enterobacteriaceae can reduce the numbers of Salmonella and E. coli in the host intestine mdpi.com. The ability of microcin-producing strains to predominate in certain environments, such as in patients with jejunal bacterial overgrowth, further supports their role in competitive exclusion asm.org.

Microcin (B1172335) 7's Influence on Microbial Community Structure and Dynamics

By inhibiting the growth of susceptible strains, Microcin 7 can directly influence the structure and dynamics of microbial communities nih.gov. Studies have shown that Microcin C7 can selectively regulate gut microbiota. For example, in broilers, Microcin C7 supplementation significantly increased the number of Lactobacillus while decreasing the total number of bacteria and Escherichia coli in the cecum . This suggests that Microcin C7 can shift the balance of intestinal microecology . Similarly, in weaned piglets, Microcin C7 supplementation was correlated with changes in microbiota structure and a reduction in diarrhea, potentially through the selective regulation of specific microbial taxa .

Evolutionary Implications of this compound Production and Resistance in Microbial Populations

The production of microcins like this compound drives evolutionary dynamics in microbial populations, particularly concerning the development of resistance . Bacteria can evolve resistance to microcins through various mechanisms, including mutations in genes encoding proteins involved in microcin uptake or intracellular targets . Producing strains possess immunity mechanisms, often involving dedicated efflux systems or enzymatic inactivation, to prevent autotoxicity researchgate.net. The co-occurrence of plasmids encoding different bacteriocins, such as Microcin V and Colicin Ia, may represent an evolutionary strategy to slow down the evolution of resistance by targeting different receptors or epitopes . Furthermore, immunity genes can potentially be transferred between bacteria without the entire gene cluster, suggesting a mechanism for the dissemination of resistance within microbial communities .

Role in Regulating Enterobacteriaceae Populations

Microcins are particularly relevant in regulating populations of Enterobacteriaceae, the family from which most known microcins originate mdpi.comnih.gov. This compound specifically inhibits the growth of Enterobacteriaceae phylogenetically closer to E. coli, including Klebsiella, Salmonella, Shigella, and some Proteus strains . This targeted activity allows microcin-producing strains to gain a competitive edge within this family mdpi.com. The production of microcins is associated with successful gut colonization and can even be linked to more invasive E. coli phylogroups .

Research Findings on this compound's Ecological Effects

StudyOrganism(s) StudiedKey Finding Related to EcologyCitation
Garcia-Bustos et al. (1985)Escherichia coliThis compound inhibited growth of phylogenetically closer enterobacteria. asm.orgnih.gov
Baquero et al. (1984)Enterobacteriaceae from neonatal human intestineIdentified strains excreting inhibitory amino acids/derivatives (early concept of microcins).
Sassone-Corsi et al. (2016) cited in subsequent studiesE. coli Nissle 1917 and pathogenic EnterobacteriaceaeMicrocins produced by E. coli Nissle 1917 competitively expelled pathogenic Enterobacteriaceae. mdpi.comnih.gov
Tang et al. (cited in 11)Weaned pigletsLactoferrin (an antimicrobial peptide) decreased E. coli and increased Lactobacilli and Bifidobacterium.
Current Study (Broilers) BroilersMicrocin C7 increased Lactobacillus and decreased total bacteria and E. coli in the cecum, increasing SCFA and lactate.
Current Study (Weaned Piglets) Weaned pigletsMicrocin C7 correlated with changes in microbiota structure and reduced diarrhea.

This compound acts as a "Trojan horse" antimicrobial peptide, being imported into target bacterial cells to inhibit protein synthesis by specifically targeting aspartyl-adenylate . This unique mechanism is thought to limit the development of bacterial resistance compared to some other drugs .

Advanced Research Methodologies and Future Directions in Microcin 7 Studies

Structural Biology Approaches

Structural biology techniques are fundamental to understanding the molecular interactions governing microcin (B1172335) 7's activity, processing, and transport.

X-ray Crystallography of Microcin 7 Processing and Immunity Enzymes

X-ray crystallography plays a vital role in determining the three-dimensional structures of the proteins involved in this compound's life cycle. Studies on the McC7 biosynthetic cluster (mccABCDE) have identified key enzymes responsible for its post-translational modification and export . For instance, the MccE acetyltransferase domain (MccEAcTase), involved in the self-immunity mechanism of producing strains by acetylating processed McC7, has been characterized using X-ray crystallography . Five crystal structures of the MccE-acetyl-CoA complex with various ligands (substrates, inhibitors, and product) have been determined at high resolutions (1.6 Å or higher) . These structures have provided molecular insights into how MccEAcTase recognizes and detoxifies processed McC7 and related aminoacyl adenylate mimics, revealing a hydrophobic pocket for substrate accommodation .

X-ray crystallography has also been applied to study enzymes involved in the processing of other microcins, such as the metalloprotease TldD/E, which cleaves the leader sequence from the microcin B17 precursor . While direct crystallographic data on McC7 processing enzymes like deformylase and aminopeptidases (PepA, PepB, PepN) are less extensively reported in the provided search results, the successful application of this technique to related microcin systems and immunity enzymes like MccE highlights its power in elucidating the molecular mechanisms of McC7 processing and self-protection nih.gov.

High-Throughput Genomic and Proteomic Analysis in this compound Research

High-throughput genomic and proteomic analyses are accelerating the discovery and characterization of microcins and their associated systems.

Genomic analysis, including whole-genome sequencing and bioinformatic tools like antiSMASH, is crucial for identifying microcin gene clusters in diverse bacterial strains asm.org. While traditional sequence-based methods can sometimes miss novel microcins, advanced approaches utilizing semantic embeddings of protein sequences are improving the detection of new microcin candidates asm.org. Comparative genomic analysis of microcin-producing strains and resistant strains can reveal genetic determinants associated with production, immunity, and resistance mechanisms researchgate.net. For example, genomic analysis of microcin-resistant strains has identified mutations in genes involved in uptake (fhuA, fepA, cirA, and ompF) and the microcin's mechanism of action (e.g., gyrA for MccB17 resistance) researchgate.net. The complete nucleotide sequence and comparative genomic analysis of plasmids carrying microcin operons, such as the pMccB17 plasmid, provide detailed information about the genetic organization and potential regulatory elements .

Proteomic analysis complements genomic studies by providing insights into protein expression levels and post-translational modifications, which are particularly relevant for ribosomally synthesized and post-translationally modified peptides like microcins mdpi.com. While broad proteomic studies of microorganisms are common, specific high-throughput proteomic analyses focused on this compound production or its effects on target cells are less detailed in the provided results mdpi.com. However, proteomic techniques, such as mass spectrometry, are essential for confirming the production of mature this compound and identifying its modified forms . Future high-throughput proteomic studies could involve quantitative proteomics to compare protein profiles of sensitive and resistant bacterial strains exposed to McC7, identifying proteins involved in the response to McC7, its transport, processing, and the cellular pathways it affects. Proteomics can also be used to study the expression of McC7 processing and immunity enzymes under different conditions.

High-throughput screening (HTS) methods are being developed and applied in microcin research, although the provided examples primarily focus on screening for microcin activity or for strains producing other compounds like Menaquinone-7 . HTS can be adapted to screen for bacteria producing novel microcins with desired properties or to screen libraries of potential inhibitors or modulators of McC7 activity or transport . For instance, HTS has been used to screen mutants of microcin J25 for altered specificity . Developing HTS assays specifically for McC7 could involve screening for compounds that interfere with McC7 uptake, processing, or its interaction with aspartyl-tRNA synthetase.

Advanced Biochemical and Biophysical Characterization Techniques

Advanced biochemical and biophysical techniques are crucial for a detailed understanding of this compound's properties and interactions.

Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are routinely used for the purification and molecular weight determination of microcins, including microcin N . These methods are essential for obtaining pure samples for further characterization and for confirming the presence and modifications of the mature peptide .

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about microcins in solution, complementing crystallographic data . While not specifically detailed for McC7 in the provided results, NMR has been used to elucidate the structures of other bacteriocins mdpi.com.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to study the binding kinetics and thermodynamics of this compound with its target enzyme, aspartyl-tRNA synthetase, or with components of its transport system . These techniques provide quantitative data on the affinity and specificity of molecular interactions.

Studies on the biochemical properties of microcins, such as their resistance to proteases like trypsin, are also important for assessing their stability and potential applications nih.govcsic.es. Engineering microcin variants with increased resistance to degradation is an active area of research nih.gov.

Development of Novel Research Tools Based on this compound Mechanisms

The unique mechanisms of this compound offer opportunities for developing novel research tools and therapeutic strategies.

The "Trojan horse" strategy employed by McC7, where a non-toxic peptide delivers a toxic warhead into the cell, can serve as a model for designing new drug delivery systems targeting bacteria sci-hub.se. Understanding the molecular details of McC7 uptake via OmpF and YejABEF could inform the design of carriers that utilize these or similar bacterial transport pathways to deliver other antimicrobial agents nih.gov.

McC7's specific inhibition of aspartyl-tRNA synthetase provides a basis for developing research tools to study protein synthesis in bacteria . McC7 or modified versions could be used as probes to investigate the dynamics of tRNA charging or the function of aspartyl-tRNA synthetase in live cells.

The immunity mechanisms of microcin-producing strains, such as the acetylation of processed McC7 by MccE, could inspire the development of strategies to protect beneficial bacteria from the effects of antimicrobial agents .

Furthermore, engineering of the McC7 peptide or its associated biosynthetic machinery through techniques like site-directed mutagenesis and synthetic biology can lead to the creation of novel microcin variants with altered target specificity, increased potency, or improved stability nih.gov. This includes efforts to create trypsin-resistant McC7 variants through genetic engineering nih.gov.

These advanced research methodologies and future directions highlight the ongoing efforts to unravel the intricacies of this compound, paving the way for potential applications in combating bacterial infections and advancing our understanding of bacterial interactions and antimicrobial strategies.

Q & A

Basic Research Questions

Q. What experimental models are appropriate for assessing Microcin 7’s antimicrobial efficacy against Vibrio cholerae?

  • Methodological Answer :

  • In vitro models : Use broth microdilution assays to determine the minimum inhibitory concentration (MIC) under standardized conditions (pH 7.2, 37°C). Include controls for solvent effects and bacterial viability .
  • In vivo models : Employ murine cholera infection models to evaluate efficacy. Monitor survival rates, bacterial load reduction (CFU/mL), and histopathological changes in intestinal tissues. Ensure ethical compliance with animal study guidelines .
    • Data Table :
Model TypeKey ParametersOutcome Metrics
In vitropH 7.2, 37°CMIC (µg/mL)
In vivoBALB/c miceSurvival rate (%)

Q. How can researchers determine the structure-function relationship of this compound?

  • Methodological Answer :

  • Structural analysis : Use nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve the peptide’s 3D conformation. For dynamic interactions, employ cryo-electron microscopy (cryo-EM) .
  • Functional assays : Conduct site-directed mutagenesis to identify critical residues for antimicrobial activity. Pair with circular dichroism (CD) to assess structural stability post-mutation .

Q. What are the optimal experimental conditions for maintaining this compound stability?

  • Methodological Answer :

  • Stability testing : Perform thermal shift assays (TSA) across pH (5.0–9.0) and temperature (4–50°C) gradients. Use high-performance liquid chromatography (HPLC) to quantify degradation products .
  • Buffer optimization : Test phosphate-buffered saline (PBS) vs. Tris-HCl buffers for long-term storage (≥72 hours). Report stability as % intact peptide .

Advanced Research Questions

Q. How can AI-driven protein language models enhance the discovery of novel this compound analogs?

  • Methodological Answer :

  • Sequence prediction : Train models on known microcin sequences to generate analogs with conserved motifs (e.g., β-hairpin structures). Validate candidates via molecular dynamics simulations .
  • Functional screening : Use high-throughput antimicrobial susceptibility testing (AST) against multidrug-resistant V. cholerae strains. Prioritize analogs with ≥10-fold lower MIC than wild-type this compound .

Q. How can researchers address discrepancies in reported antimicrobial spectra of this compound across studies?

  • Methodological Answer :

  • Comparative analysis : Re-analyze raw data from conflicting studies using standardized metrics (e.g., normalized MIC values per CLSI guidelines). Account for variables like bacterial growth phase and inoculum size .
  • Mechanistic studies : Perform RNA-seq on treated vs. untreated bacteria to identify differentially expressed genes (e.g., efflux pumps, membrane transporters) that explain strain-specific resistance .

Q. What strategies mitigate challenges in translating this compound’s in vitro efficacy to in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure serum half-life and tissue distribution in murine models using radiolabeled this compound. Optimize dosing intervals based on peak plasma concentrations .
  • Host-microbe interactions : Analyze gut microbiota composition post-treatment via 16S rRNA sequencing to assess off-target effects on commensal bacteria .

Q. How can resistance mechanisms against this compound be systematically investigated?

  • Methodological Answer :

  • Evolutionary assays : Serial passage V. cholerae in sub-inhibitory this compound concentrations for 30 generations. Isolate resistant clones and perform whole-genome sequencing to identify mutations .
  • Proteomic profiling : Use tandem mass spectrometry (LC-MS/MS) to compare membrane protein expression in resistant vs. susceptible strains (e.g., altered porin channels) .

Q. What methodologies quantify synergistic effects between this compound and conventional antibiotics?

  • Methodological Answer :

  • Checkerboard assays : Test combinations with tetracyclines or β-lactams. Calculate fractional inhibitory concentration (FIC) indices; synergy defined as FIC ≤0.5 .
  • Time-kill kinetics : Monitor bactericidal activity over 24 hours. Synergy is confirmed if the combination reduces CFU/mL by ≥2 log10 compared to individual agents .

Key Considerations for Methodological Rigor

  • Data reproducibility : Include biological triplicates and technical duplicates in all assays. Report mean ± standard deviation (SD) with p-values from Student’s t-tests .
  • Ethical compliance : For animal studies, adhere to ARRIVE guidelines for experimental design and reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.